2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-11-12-20-19(21-14)25-13-18(23)22-15-7-9-17(10-8-15)24-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYORLJXOQCNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-halo derivatives and sulfur-containing reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the pyrimidine ring.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions.
Chemical Reactions Analysis
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring or the phenoxyphenyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in various biological processes, leading to its observed biological activities . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide include other pyrimidine derivatives with sulfanyl and phenoxyphenyl groups. These compounds share similar structural features but may differ in their specific substituents and biological activities . Some examples include:
Biological Activity
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with a methyl group, a sulfanyl group, and a phenoxyphenyl group linked to an acetamide structure. Its unique structural features contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 349.42 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties are essential for predicting the compound's behavior in various environments and applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may inhibit key enzymes or receptors involved in various biological processes, leading to observed antimicrobial, antifungal, and anticancer activities. Understanding these mechanisms is crucial for exploring its therapeutic potential.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. Research utilizing the disc diffusion method has demonstrated its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent.
Antidiabetic Activity
The compound has also been assessed for its antidiabetic properties through induced methods in animal models. Preliminary results indicate a potential for lowering blood glucose levels, suggesting that it may be beneficial in managing diabetes.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on synthesized compounds similar to this compound utilized the disc diffusion method to evaluate antibacterial activity. Results indicated significant effectiveness compared to standard drugs, highlighting the compound's potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibits cytotoxic effects, with specific concentrations leading to significant cell death. These findings suggest that further exploration could yield valuable insights into its role as an anticancer therapeutic .
- Diabetes Management : In studies focused on antidiabetic activity, the compound demonstrated a reduction in blood glucose levels in diabetic animal models, indicating its potential utility in diabetes management strategies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the pyrimidine core via condensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH at reflux) .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using 2-mercapto-4-methylpyrimidine and a chloroacetamide intermediate in aprotic solvents (e.g., DMF with K₂CO₃) .
- Step 3 : Coupling with 4-phenoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF → THF) to improve yield, and use Pd/C catalysis for cleaner byproduct removal .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to verify sulfanyl (-S-) linkage (δ ~2.5–3.5 ppm for SCH₂) and acetamide carbonyl (δ ~168–170 ppm). Compare with computational predictions (e.g., ACD/Labs) .
- IR : Confirm thioether (C-S-C stretch at ~600–700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., dihydrofolate reductase, kinases) due to the pyrimidine scaffold .
- Assay Types :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., DHFR activity measured via NADPH depletion at 340 nm) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyrimidine (e.g., 4-methyl → 4-ethyl) and phenoxyphenyl (e.g., para-OPh → meta-OPh) groups .
- Bioactivity Profiling : Compare IC₅₀ values across analogs to identify critical moieties. For example, bulky substituents on the pyrimidine may reduce membrane permeability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays using standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for cytotoxicity) .
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to distinguish direct target engagement from off-target effects .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to address false negatives due to poor solubility .
Q. How can computational methods enhance understanding of this compound’s mechanism?
- Methodological Answer :
- MD Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to study binding stability and identify key residues (e.g., hydrogen bonds with pyrimidine N1) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- ADMET Prediction : Use tools like SwissADME to forecast metabolic pathways (e.g., CYP3A4-mediated oxidation) and toxicity risks .
Q. What crystallographic techniques validate the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/acetone) and solve structures using SHELX .
- Key Parameters : Analyze dihedral angles between pyrimidine and phenoxyphenyl rings to assess planarity (e.g., ~42–67° in related compounds) .
- Hydrogen Bonding : Map intramolecular interactions (e.g., N-H⋯N in pyrimidine) stabilizing the folded conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
